molecular formula C30H34N8 B12561793 1H-Benzimidazole, 2,2'-(1,4-phenylene)bis[5-(4-methyl-1-piperazinyl)- CAS No. 194810-35-0

1H-Benzimidazole, 2,2'-(1,4-phenylene)bis[5-(4-methyl-1-piperazinyl)-

Cat. No.: B12561793
CAS No.: 194810-35-0
M. Wt: 506.6 g/mol
InChI Key: WZXHIWDWQPAJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole, 2,2’-(1,4-phenylene)bis[5-(4-methyl-1-piperazinyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two benzimidazole units connected by a phenylene bridge, each substituted with a piperazinyl group. This structural arrangement imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2,2’-(1,4-phenylene)bis[5-(4-methyl-1-piperazinyl)- typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole core. The piperazinyl groups are then introduced through nucleophilic substitution reactions using appropriate piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2,2’-(1,4-phenylene)bis[5-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

1H-Benzimidazole, 2,2’-(1,4-phenylene)bis[5-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2,2’-(1,4-phenylene)bis[5-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity .

Properties

CAS No.

194810-35-0

Molecular Formula

C30H34N8

Molecular Weight

506.6 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)-2-[4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenyl]-1H-benzimidazole

InChI

InChI=1S/C30H34N8/c1-35-11-15-37(16-12-35)23-7-9-25-27(19-23)33-29(31-25)21-3-5-22(6-4-21)30-32-26-10-8-24(20-28(26)34-30)38-17-13-36(2)14-18-38/h3-10,19-20H,11-18H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

WZXHIWDWQPAJFY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)N7CCN(CC7)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.